molecular formula C10H11N B1361828 5-Phenyl-3,4-dihydro-2H-pyrrole CAS No. 700-91-4

5-Phenyl-3,4-dihydro-2H-pyrrole

Cat. No. B1361828
CAS RN: 700-91-4
M. Wt: 145.2 g/mol
InChI Key: PQZAWZGYOZRUFT-UHFFFAOYSA-N
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Description

5-Phenyl-3,4-dihydro-2H-pyrrole is a compound with a planar pyrroline ring. Its molecular conformation is also planar, which represents the first example of a totally planar 2-substituted 1-pyrroline . The compound’s molecular formula is C10H11N .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles, including this compound, can be achieved via the hydrogenation and cyclization of nitro ketones. These nitro ketones are easily accessible from three components: a ketone, an aldehyde, and a nitroalkane .


Molecular Structure Analysis

The molecular structure of this compound is planar, including a planar pyrroline ring . The InChI code for the compound is 1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 .


Chemical Reactions Analysis

The molecules of this compound assemble as pseudo-dimers through pi-pi interactions, each dimer being rotated by about 90 degrees with respect to its neighbors .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 145.20 g/mol. It has a XLogP3-AA value of 1.7, indicating its lipophilicity. The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

5-PHPD has been widely used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and dyes. In addition, it has been used as a catalyst in various organic reactions. 5-PHPD has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles, pyrroles, and furans.

Mechanism of Action

The mechanism of action of 5-PHPD is not well understood. However, it is believed to act as a catalyst in various organic reactions. It is thought to act as a nucleophile, forming a bond with the substrate molecule and facilitating the reaction. In addition, it is believed to act as a Lewis acid, forming a bond with the substrate molecule and facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-PHPD are not well understood. However, it is believed to have some potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties in animal models. In addition, it has been shown to have antioxidant properties in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 5-PHPD in lab experiments include its low cost and its ease of synthesis. In addition, it is relatively stable and has a wide range of applications. The main limitation of 5-PHPD is its lack of specificity, which can lead to undesirable side products.

Future Directions

There are a number of potential future directions for the use of 5-PHPD. These include its use in the synthesis of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of new polymers and dyes. In addition, further research is needed to better understand its mechanism of action and its potential therapeutic effects. Finally, further research is needed to develop more specific and efficient methods for its synthesis.

properties

IUPAC Name

5-phenyl-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZAWZGYOZRUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294170
Record name 5-Phenyl-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

700-91-4
Record name 700-91-4
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Record name 5-Phenyl-3,4-dihydro-2H-pyrrole
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Record name 5-phenyl-3,4-dihydro-2H-pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the structure of 5-Phenyl-3,4-dihydro-2H-pyrrole compared to other substituted pyrrolines?

A1: this compound stands out as the first documented example of a completely planar monosubstituted 1-pyrroline. [] This planar conformation, confirmed through X-ray diffraction studies, distinguishes it from other substituted pyrrolines and influences its interactions and reactivity. []

Q2: How does the presence of the phenyl group at the 5-position influence the reactivity of this compound?

A2: The phenyl group at the 5-position introduces steric hindrance, impacting the molecule's reactivity. Specifically, in 1,3-dipolar cycloaddition reactions with N-methyl and N-phenylmaleimides, the reaction proceeds diastereospecifically. [] The approach of the reactants is favored from the less hindered side of the 1,3-dipole, leading to the thermodynamically stable exo cycloadduct. []

Q3: Can this compound be used as a precursor for other important compounds?

A3: Yes, this compound serves as a versatile building block in organic synthesis.

  • It acts as a precursor to pentagonal cyclic azomethine ylids, which are valuable intermediates in various chemical transformations. []
  • It can be oxidized to generate substituted pyrroles. []
  • Furthermore, derivatives like tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate are employed in enantioselective synthesis, enabling the preparation of chiral 5-phenyl-2-alkylprolines. [] These proline derivatives hold promise as organocatalysts and building blocks for biologically active compounds, including potential CCK antagonists. []

Q4: Are there any applications of this compound derivatives in the development of analytical tools?

A4: Yes, a derivative of this compound, 2-Diethoxyphosphoryl-2-methyl-5-phenyl-3,4-dihydro-2H-pyrrole-1-oxide (DEPMPO-Ph), has been synthesized as a new radical spin-trap. [] This lipophilic nitrone shows potential for studying oxygen-centered radicals, which are implicated in various pathological processes. [] The increased lipophilicity of DEPMPO-Ph, attributed to the phenyl group, is expected to facilitate the trapping of radicals in lipid-rich environments. []

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